molecular formula C16H14 B074935 3-Ethylphenanthrene CAS No. 1576-68-7

3-Ethylphenanthrene

Cat. No. B074935
CAS RN: 1576-68-7
M. Wt: 206.28 g/mol
InChI Key: DMORSDDZFWLSNI-UHFFFAOYSA-N
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Description

3-Ethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is an alkylated derivative of phenanthrene .


Molecular Structure Analysis

The molecular structure of 3-Ethylphenanthrene consists of a phenanthrene core with an ethyl group attached. The average mass is 206.282 Da and the monoisotopic mass is 206.109543 Da .


Physical And Chemical Properties Analysis

3-Ethylphenanthrene has a density of 1.082 g/cm3, a boiling point of 364.3°C at 760 mmHg, and a flash point of 165.1°C . It has a refractive index of 1.674, molar refractivity of 71.5 cm3, and a molar volume of 190.5 cm3 . It also has an ACD/LogP value of 5.67 .

Scientific Research Applications

  • Diesel Combustion of Alkylated Polycyclic Aromatic Hydrocarbon :

    • Investigated the combustion of 3-Ethylphenanthrene in diesel engines.
    • Found that vinylphenanthrene was a major product of its combustion.
    • Observed no significant increase in the emission of phenanthrene or other PAHs, but a rise in 3-methylphenanthrene emissions was noted, suggesting no significant dealkylation under the engine conditions used (Tancell et al., 1996).
  • Bioavailability of Phenanthrene Sorbed to Mineral-Associated Humic Acid :

    • Phenanthrene was used as a model to study the sorption effect on the bioavailability of polycyclic aromatic hydrocarbons (PAHs), which can include compounds like 3-Ethylphenanthrene.
    • Found that phenanthrene mineralization was enhanced when sorbed to mineral-HA complexes (Laor et al., 1999).
  • Estrogenic Activities of Some Synthetic Phenanthrene Compounds :

    • Assessed estrogenic activity in various phenanthrene derivatives including 9-ethylphenanthrene.
    • Identified that 9-ethylphenanthrene, among others, showed positive responses in biological assays (Thayer et al., 1937).
  • Emission Spectra of Vinyl Polymers with Pendant Phenanthryl Groups :

    • Investigated the emission properties of 9-ethylphenanthrene and similar compounds in solution.
    • Observed that these polymers demonstrated specific fluorescence and phosphorescence characteristics, suggesting applications in material science (Itaya et al., 1977).
  • Tetraalkoxyphenanthrene Precursor for Luminescent Conjugated Polymers

    :

    • Developed a synthesis method for tetraalkoxyphenanthrene derivatives.
    • Demonstrated their use in forming luminescent conjugated oligomers and polymers, suggesting potential in LED, solar cell devices, or chemical sensors (Boden et al., 2006).

Safety And Hazards

The safety data sheet for 3-Ethylphenanthrene suggests avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-ethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-8-14-10-9-13-5-3-4-6-15(13)16(14)11-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMORSDDZFWLSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166291
Record name Phenanthrene, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylphenanthrene

CAS RN

1576-68-7
Record name 3-Ethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
PJ Tancell, MM Rhead, RD Pemberton, J Braven - Fuel, 1996 - Elsevier
… with 2- and 3-ethylphenanthrene. Exhaust samples were collected using a total exhaust solvent stripping apparatus (TESSA). The 2- and 3-ethylphenanthrene were recovered in yields …
Number of citations: 25 www.sciencedirect.com
CC Price, BD Halpern - Journal of the American Chemical Society, 1951 - ACS Publications
… The melting point of the TNF derivative, mp 158-159, agreed with that for 3-ethylphenanthrene. Thermal treatment at 375 gave a distillate which gave the following melting points on …
Number of citations: 15 pubs.acs.org
WE Bachmann, GD Cortes - Journal of the American Chemical …, 1943 - ACS Publications
… in both the 3-methylphenanthrene and 3-ethylphenanthrene derivatives is in the 6 position. … 3-Ethylphenanthrene.—The Friedel-Crafts reaction between 5 g. of 3-ethylphenanthrene and …
Number of citations: 11 pubs.acs.org
EJ LaVoie, L Tulley-Freiler, V Bedenko… - Mutation Research …, 1983 - Elsevier
An extensive series of alkylated phenanthrenes was assayed for mutagenic activity in Salmonella typhimurium TA98 and TA100. Among the alkylated phenanthrenes assayed, 1-…
Number of citations: 60 www.sciencedirect.com
E Mosettig, J Kamp - Journal of the American Chemical Society, 1933 - ACS Publications
Studies in the Phenanthrene Series. V. 9-Acetylphenan- threne. Reduction Products of 2-, 3- and 9- Page 1 3442 Erich Mosettig and Jacob van de Kamp Vol. Anal. Caled, for CieHuOsN,…
Number of citations: 11 pubs.acs.org
CM White - Journal of Chemical and Engineering Data, 1986 - ACS Publications
The linear relationship between retention Index and normal boiling point is defined for 48 planar polycyclic aromatic hydrocarbons (PAH) and Is used to predict (with a standard error of …
Number of citations: 98 pubs.acs.org
RA Barnes, RT Gottesman - Journal of the American Chemical …, 1952 - ACS Publications
… This was proved by converting the ketone 4a-methyl-6acetyl 1,2,3,4,4a,9,10,10aoctahydrophenanthrene (II) to 3-ethylphenanthrene (IV). The structure of bromination product V was …
Number of citations: 5 pubs.acs.org
N Ré-Poppi, MR Santiago-Silva - Chromatographia, 2002 - Springer
More than 130 organic substances in dichloromethane-methanol (4∶1) extracts of particulate matter and the gaseous phase from wood burning for the production of charcoal have …
Number of citations: 56 link.springer.com
MM Rhead, SA Hardy - Fuel, 2003 - Elsevier
… 2-Ethylphenanthrene and 3-ethylphenanthrene were recovered in yields of 0.3 and 0.35%, respectively. The major product from the combustion of ethylphenanthrene was shown to be …
Number of citations: 150 www.sciencedirect.com
GD Cortes - 1943 - Mack Print. Company
Number of citations: 0

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